molecular formula C10H11FO B2820456 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane CAS No. 1546459-72-6

2-[(4-Fluoro-3-methylphenyl)methyl]oxirane

Cat. No.: B2820456
CAS No.: 1546459-72-6
M. Wt: 166.195
InChI Key: GODATNLOVBIVNU-UHFFFAOYSA-N
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Description

Significance of Epoxide Scaffolds in Modern Chemical Transformations

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly valuable intermediates in organic synthesis. nih.govebi.ac.uk Their significance stems from the considerable ring strain inherent in their structure, which makes them susceptible to ring-opening reactions with a wide variety of nucleophiles. nih.govnih.gov This reactivity allows for the stereospecific and regioselective introduction of two functional groups in a single transformation, rendering epoxides powerful synthons for creating complex molecules. orgsyn.org

The ring-opening can be catalyzed by acids or bases, and the choice of nucleophile can range from simple halides and amines to complex carbon-based reagents. arkat-usa.orgresearchgate.net This versatility has made epoxide chemistry a cornerstone in the synthesis of natural products, polymers, and pharmaceuticals. nih.gov For instance, the epoxide ring is a key feature in the synthesis of various biologically active compounds where its controlled opening is a crucial step in building the target molecular framework.

Impact of Fluorine Substitution on Molecular Design and Reactivity

The introduction of fluorine into organic molecules can dramatically alter their properties, a strategy widely employed in medicinal chemistry and materials science. nus.edu.sg Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric impact. nus.edu.sg This substitution can have profound effects on a molecule's electronic properties, conformation, metabolic stability, and binding affinity to biological targets. nus.edu.sgmendelchemicals.com

Key impacts of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. This can increase the half-life of a drug molecule. mendelchemicals.com

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and efficacy.

Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and membrane permeability, which are critical parameters for drug absorption and distribution. nus.edu.sg

Reactivity Modification: The strong electron-withdrawing nature of fluorine can influence the reactivity of nearby functional groups, affecting reaction pathways and selectivity. researchgate.net

Recent research has highlighted the development of novel catalytic methods to create fluorinated molecules, such as the transformation of epoxides into valuable fluorinated oxetanes, underscoring the ongoing innovation in this area. mendelchemicals.comsciencedaily.com

Positioning of 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane within Contemporary Organic Chemistry Research

The specific compound, this compound, integrates the reactive epoxide moiety with a substituted aromatic ring containing both a fluorine atom and a methyl group. While specific research focusing solely on this molecule is not extensively documented in publicly available literature, its position and potential can be inferred from the known chemistry of its constituent parts.

The structure suggests its role as a versatile intermediate. The oxirane ring is primed for nucleophilic attack, allowing for the elaboration of the side chain. The 4-fluoro-3-methylphenyl group is a common motif in pharmacologically active compounds. The fluorine at the 4-position and the methyl group at the 3-position on the phenyl ring provide a specific substitution pattern that can be crucial for target binding or for modulating electronic properties.

This compound can be considered a valuable building block for creating libraries of complex molecules for drug discovery. By reacting the epoxide with various nucleophiles (e.g., amines, thiols, azides), a diverse range of compounds can be synthesized, each bearing the 4-fluoro-3-methylphenyl pharmacophore. The stereochemistry of the oxirane also offers the potential for creating chiral molecules, which is of paramount importance in pharmaceutical development.

Given the established importance of fluorinated compounds in agrochemicals and pharmaceuticals, this compound is well-positioned as a key starting material for the synthesis of new chemical entities with potentially enhanced biological activity and improved pharmacokinetic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluoro-3-methylphenyl)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-7-4-8(2-3-10(7)11)5-9-6-12-9/h2-4,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODATNLOVBIVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Fluoro 3 Methylphenyl Methyl Oxirane and Analogous Fluorinated Oxiranes

Established Strategies for Oxirane Ring Formation

Epoxidation Reactions of Olefinic Precursors

A primary and widely utilized method for the synthesis of oxiranes is the epoxidation of a carbon-carbon double bond in an olefinic precursor. This transformation is a common approach for introducing an epoxide functional group into a molecule. core.ac.uk Various oxidizing agents can be employed for this purpose, with peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) being a common choice. nih.gov The reaction involves the direct transfer of an oxygen atom from the oxidizing agent to the double bond of the alkene.

For the synthesis of fluorinated oxiranes, this method involves the epoxidation of a corresponding fluorinated olefin. nih.gov The presence of fluorine atoms in the substrate can influence the reactivity of the double bond and the stereochemical outcome of the epoxidation. nih.gov For instance, the epoxidation of various fluoroolefins has been studied using chiral ketone catalysts, achieving high enantioselectivity in some cases. nih.gov The reaction conditions, including the choice of solvent and catalyst, are crucial for optimizing the yield and selectivity of the desired fluorinated epoxide. nih.govmdpi.com

Oxidizing Agent Substrate Product Key Features
mCPBAFluorinated OlefinFluorinated OxiraneWidely used, reliable for many substrates. nih.gov
Chiral DioxiranesFluoroolefinsChiral Fluorinated EpoxidesOffers a route to enantiomerically enriched products. nih.gov
Air/AldehydeAromatic OlefinsCorresponding EpoxidesEnvironmentally friendly approach using a common metal catalyst. mdpi.com

Intramolecular Ring-Closure from Halohydrin Intermediates

Another established method for forming an oxirane ring is through the intramolecular cyclization of a halohydrin. youtube.comchegg.comyoutube.com This process, often promoted by a base, involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile. chegg.comyoutube.comyoutube.com This nucleophile attacks the carbon atom bearing the halogen, displacing the halide ion in an intramolecular SN2 reaction to form the epoxide ring. youtube.comchegg.comyoutube.comyoutube.com

The stereochemistry of the starting halohydrin is critical, as the SN2 reaction proceeds with inversion of configuration at the carbon bearing the halogen. youtube.com To form the epoxide, the hydroxyl group and the halogen must be in an anti-periplanar conformation to allow for backside attack. youtube.com Halohydrins can be synthesized from alkenes by reaction with a halogen in the presence of water. youtube.com This method provides a versatile route to epoxides, including those with fluorine substituents, provided the corresponding fluorinated halohydrin can be prepared. The choice of base is important to promote the desired intramolecular cyclization over competing intermolecular reactions. youtube.com

Reactant Base Mechanism Product
Fluorinated HalohydrinSodium HydroxideIntramolecular SN2Fluorinated Oxirane

Stereoselective Oxirane Formation via Diazomethane (B1218177) Reactions with β-Keto-γ-fluoroalkyl Sulfoxides

A stereoselective approach to synthesizing fluorinated oxiranes involves the reaction of diazomethane with β-keto-γ-fluoroalkyl sulfoxides. researchgate.netbioorganica.com.ua This method leverages the chirality of the sulfoxide (B87167) group to direct the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched α-fluoromethyl-α',α'-alkyl/alkenyl-sulfinylmethyl oxiranes. researchgate.net

The reaction proceeds through the nucleophilic attack of diazomethane on the carbonyl group of the β-keto sulfoxide. wikipedia.org The subsequent steps involve the loss of nitrogen gas and the formation of the oxirane ring. The stereochemistry of the final product is influenced by the steric and electronic properties of the sulfoxide group and the fluoroalkyl substituent. bioorganica.com.ua This methodology has been shown to be a general approach for the preparation of various fluorinated oxirane derivatives in an enantiomerically pure form. bioorganica.com.ua

Chiral Synthesis of Fluorinated Epoxides

The synthesis of enantiomerically pure fluorinated epoxides is of high importance for the development of chiral drugs and agrochemicals. Several strategies have been developed to achieve this, including the use of chiral auxiliaries and enantioselective catalysts.

Application of Chiral Auxiliaries in Asymmetric Oxirane Construction

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. In the context of fluorinated epoxide synthesis, a chiral auxiliary can be attached to the precursor molecule to direct the formation of one enantiomer of the oxirane over the other. nih.gov After the desired stereoselective transformation, the auxiliary can be removed.

Sulfinyl groups have been effectively used as chiral auxiliaries in the asymmetric synthesis of fluorinated compounds. bioorganica.com.ua For example, the diastereoselective methylene (B1212753) transfer from diazomethane to the carbonyl of β-keto-γ-fluoroalkyl sulfoxides is a powerful method for preparing a variety of fluorinated oxirane derivatives with high stereocontrol. bioorganica.com.ua The sulfinyl group directs the approach of the reagent, leading to a high degree of diastereoselectivity in the formation of the oxirane ring. bioorganica.com.ua

Chiral Auxiliary Type Reaction Substrate Key Advantage
Sulfinyl GroupMethylene transfer from diazomethaneβ-Keto-γ-fluoroalkyl sulfoxideHigh diastereoselectivity in oxirane formation. bioorganica.com.ua
OxazolidinoneAsymmetric epoxidationTetra-substituted olefinsEnables asymmetric modification of challenging substrates. nih.gov

Enantioselective Catalytic Approaches for Oxirane Synthesis

Enantioselective catalysis offers a more efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. organicreactions.orgacs.orgnih.gov Several catalytic systems have been developed for the asymmetric epoxidation of olefins to produce chiral oxiranes. nih.govacs.org

For the synthesis of fluorinated epoxides, chiral ketone catalysts have been shown to be effective in the asymmetric epoxidation of various fluoroolefins, achieving up to 93% enantiomeric excess (ee). nih.gov The fluorine atom can act as a directing group through steric and/or electronic interactions with the catalyst, influencing the enantioselectivity of the reaction. nih.gov Other catalytic systems, such as those based on chiral secondary amines, have also been investigated for the asymmetric epoxidation of olefins, with fluorinated catalysts sometimes showing enhanced performance. acs.org The development of new and more efficient chiral catalysts for the synthesis of fluorinated epoxides remains an active area of research. organicreactions.orgacs.orgnih.gov

Biocatalytic Pathways for Enantiopure Fluorinated Epoxide Production

The demand for enantiomerically pure epoxides in the pharmaceutical and fine chemical industries has driven the development of biocatalytic methods, which offer high selectivity under mild reaction conditions. Enzymes such as monooxygenases and epoxide hydrolases are pivotal in these synthetic routes.

Styrene (B11656) monooxygenases (SMOs) are particularly well-suited for the asymmetric epoxidation of styrene and its derivatives. nih.gov These bienzymatic systems, typically comprising a flavin reductase (StyB) and an epoxidase (StyA), catalyze the oxidation of the vinyl group to form a chiral epoxide. nih.gov The catalytic cycle involves the reduction of FAD by NADH, mediated by StyB, followed by the transfer of the reduced flavin to StyA, where it reacts with molecular oxygen to form a potent oxidizing species that epoxidizes the substrate. nih.gov

Research has focused on enhancing the efficiency and applicability of SMOs. The genetic fusion of StyA and StyB into a single chimeric enzyme (Fus-SMO) has been shown to improve catalytic activity for the epoxidation of styrene derivatives compared to the two-component system. nih.gov Furthermore, chemoenzymatic approaches have been developed to replace the biological reductase component. For instance, a rhodium complex, [Cp*Rh(bpy)(H₂O)]²⁺, can directly regenerate the FAD cofactor using formate (B1220265) as a hydride source, thus circumventing the need for StyB and NADH. nih.gov This system has been successfully applied to the epoxidation of various styrene derivatives, yielding essentially optically pure (S)-epoxides with enantiomeric excess (ee) values greater than 98%. nih.gov

While direct biocatalytic epoxidation of the alkene precursor to 2-[(4-fluoro-3-methylphenyl)methyl]oxirane is a plausible route, the literature more extensively covers the kinetic resolution of racemic epoxides using epoxide hydrolases (EHs). Engineered EHs have demonstrated high enantioselectivity in the hydrolytic resolution of structurally analogous bulky 2,2-bisaryl-substituted oxiranes, such as (2-fluorophenyl)-2-(4-fluorophenyl)oxirane. acs.org In a notable example, a mutant of Rhodotorula paludigensis epoxide hydrolase (RpEH) was engineered to resolve a racemic mixture, yielding the (S)-epoxide with 98.2% ee and the corresponding (R)-diol. acs.org This chemoenzymatic strategy provides a viable pathway to obtaining enantiopure fluorinated epoxides. acs.org

The following table summarizes the key enzymes and their roles in the biocatalytic production of enantiopure epoxides.

Enzyme/SystemRoleSubstrate Example(s)Product(s)Key Features
Styrene Monooxygenase (SMO)Asymmetric epoxidation of the vinyl groupStyrene and its derivatives(S)-epoxides (>98% ee)High enantioselectivity
Fused SMO (Fus-SMO)Improved epoxidation efficiencyStyrene derivatives(S)-epoxidesEnhanced catalytic activity compared to the native two-component system. nih.gov
Epoxide Hydrolase (EH)Enantioselective hydrolysis of racemic epoxides (kinetic resolution)(2-fluorophenyl)-2-(4-fluorophenyl)oxirane(S)-epoxide (98.2% ee) and (R)-diolHigh enantiomeric ratio (E) achieved through protein engineering. acs.org
Chemoenzymatic SystemIn situ cofactor regeneration for monooxygenase-catalyzed epoxidationStyrene derivatives(S)-epoxidesReplaces the need for a biological reductase and NADH. nih.gov

Strategies for the Preparation of the 4-Fluoro-3-methylphenyl Precursor Moiety

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods, with electrophilic fluorination being a common approach. However, the high reactivity of elemental fluorine necessitates the use of milder and more selective fluorinating agents. One historical yet effective method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. A more contemporary approach involves the use of electrophilic N-F reagents, such as Selectfluor® (F-TEDA-BF₄).

A synthetic route to a related compound, 4-chloro-3-fluorotoluene, starts from o-nitro-p-toluidine. This precursor undergoes a Sandmeyer-type reaction, where the amino group is first diazotized and then substituted. The nitro group is subsequently reduced to an amine, which is then subjected to a Schiemann reaction to introduce the fluorine atom. researchgate.net This multi-step process highlights a classic strategy for incorporating fluorine into a specifically substituted aromatic ring.

The table below outlines a representative reaction for aromatic fluorination.

Starting MaterialReagentsProductYieldReference
3-Amino-4-chlorotoluene1. NaNO₂, HCl 2. HBF₄, heat4-Chloro-3-fluorotoluene- researchgate.net

The introduction of a methyl group onto a fluorinated aromatic ring is typically achieved through Friedel-Crafts alkylation or related reactions. The directing effects of the existing substituents on the ring play a crucial role in determining the regioselectivity of the methylation. In the case of fluorobenzene (B45895), the fluorine atom is an ortho-, para-director.

Studies on the methylation of halobenzenes using methanol (B129727) over solid acid catalysts like HZSM-5 have shown that fluorobenzene derivatives are readily methylated. acs.orgnih.gov The reaction of fluorobenzene with methanol at elevated temperatures yields a mixture of methylated products. acs.orgnih.gov

For the synthesis of the specific 4-fluoro-3-methylphenyl moiety, a common starting material is 2-fluorotoluene (B1218778). A Friedel-Crafts-type reaction can be employed to introduce another substituent that can later be converted to the desired functional group for oxirane formation. For instance, the reaction of 2-fluorotoluene with 4-fluorobenzotrichloride (B1329314) in the presence of anhydrous HF and BF₃ yields 4-fluoro-3-methylphenyl 4-fluorophenyl ketone. chemicalbook.com This ketone can then serve as a precursor for further synthetic transformations.

The following table summarizes a key methylation and functionalization reaction.

ReactantsCatalyst/ReagentsProductYieldReference
2-Fluorotoluene and 4-FluorobenzotrichlorideAnhydrous HF, BF₃4-fluoro-3-methylphenyl 4-fluorophenyl ketone61.5% chemicalbook.com

Chemical Reactivity and Transformation Pathways of 2 4 Fluoro 3 Methylphenyl Methyl Oxirane

Epoxide Ring-Opening Reactions

The oxirane (epoxide) ring of 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane is a strained three-membered ether. This inherent ring strain makes it susceptible to ring-opening reactions by a variety of nucleophiles, a process that relieves the strain and is thermodynamically favorable. These reactions are of significant utility in synthetic organic chemistry for the construction of 1,2-difunctionalized compounds.

Under neutral or basic conditions, the ring-opening of epoxides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a potent nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the simultaneous cleavage of a carbon-oxygen bond. The reaction involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the site of attack. The leaving group in this case is an alkoxide, which is typically protonated in a subsequent workup step to yield a hydroxyl group.

For an unsymmetrical epoxide such as this compound, the incoming nucleophile can theoretically attack either of the two ring carbons. Under basic or neutral conditions, the reaction is primarily governed by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom.

In the case of this compound, the C2 position is a secondary carbon, while the C3 position (the -CH2- group) is a primary carbon. Consequently, nucleophilic attack via the SN2 mechanism will overwhelmingly occur at the less substituted C3 position.

Regioselectivity: Attack occurs at the terminal (C3) carbon of the oxirane ring.

Stereoselectivity: The reaction proceeds with inversion of configuration at the center of attack. If the starting epoxide is enantiomerically pure, the product will also be optically active, with the new stereocenter's configuration being inverted relative to the substrate.

The expected outcome is the formation of a 1-substituted-3-(4-fluoro-3-methylphenyl)propan-2-ol derivative, as illustrated in the table below.

Starting MaterialNucleophile (Nu⁻)Expected Major Product
This compoundGeneric Nucleophile1-Nu-3-(4-fluoro-3-methylphenyl)propan-2-ol

Strong carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily open the epoxide ring to form new carbon-carbon bonds. libretexts.orglibretexts.orgyoutube.com This reaction is a valuable method for extending carbon chains. Following the SN2 regioselectivity rule, the organometallic reagent attacks the terminal carbon of the oxirane. A subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol. allen.indoubtnut.commasterorganicchemistry.com

Similarly, acetylide anions (RC≡C⁻), typically generated by treating a terminal alkyne with a strong base like sodium amide, are effective nucleophiles for epoxide ring-opening, leading to the formation of homopropargyl alcohols.

Table 1: Predicted Products from Reactions with Carbon Nucleophiles

Nucleophile TypeExample ReagentPredicted Product
Organometallic (Grignard)Methylmagnesium Bromide (CH₃MgBr)1-(4-Fluoro-3-methylphenyl)-4-pentan-2-ol
Acetylide AnionSodium Acetylide (HC≡CNa)1-(4-Fluoro-3-methylphenyl)-4-pentyn-2-ol

Amines are effective nitrogen nucleophiles that react with epoxides to produce valuable amino alcohols. Primary and secondary amines can be used in this reaction. The reaction, often carried out by heating the reactants together, follows the SN2 pathway with the amine attacking the sterically less encumbered carbon atom of the epoxide ring. With a primary amine (RNH₂), the initial product can potentially react with a second molecule of the epoxide, though conditions can often be controlled to favor the mono-adduct.

Table 2: Predicted Products from Reactions with Nitrogen Nucleophiles

Example AminePredicted Product
Ammonia (NH₃)1-Amino-3-(4-fluoro-3-methylphenyl)propan-2-ol
Diethylamine ((C₂H₅)₂NH)1-(Diethylamino)-3-(4-fluoro-3-methylphenyl)propan-2-ol

Under basic conditions, alkoxides (RO⁻), generated from alcohols with a strong base, serve as potent oxygen nucleophiles. They attack the terminal epoxide carbon to yield hydroxy ethers. The reaction can also be catalyzed by acid, but under basic conditions, the regioselectivity is reliably controlled by sterics. Carboxylate anions (RCOO⁻) can also be used as nucleophiles, although they are generally weaker. This reaction leads to the formation of hydroxy esters.

Table 3: Predicted Products from Reactions with Oxygen Nucleophiles

NucleophileExample ReagentPredicted Product
AlkoxideSodium Methoxide (NaOCH₃)1-(4-Fluoro-3-methylphenyl)-3-methoxypropan-2-ol
CarboxylateSodium Acetate (CH₃COONa)2-Hydroxy-3-(4-fluoro-3-methylphenyl)propyl acetate

Sulfur nucleophiles are particularly effective for epoxide ring-opening due to the high polarizability and nucleophilicity of sulfur. Thiolates (RS⁻), generated by treating thiols or thiophenols with a base, react rapidly and efficiently with epoxides. researchgate.net The attack occurs at the less substituted carbon to afford β-hydroxy thioethers in high yields.

Table 4: Predicted Products from Reactions with Sulfur Nucleophiles

NucleophileExample ReagentPredicted Product
ThiophenolateSodium Thiophenolate (C₆H₅SNa)1-(4-Fluoro-3-methylphenyl)-3-(phenylthio)propan-2-ol

Nucleophilic Ring Opening (SN2 Mechanism)

Reaction with Phosphorus Nucleophiles

The reaction of epoxides with phosphorus nucleophiles, such as phosphites or phosphines, provides a route to organophosphorus compounds. While specific studies on this compound are not prevalent, its reactivity can be predicted from established principles. In a reaction analogous to the Michaelis-Arbuzov reaction, trivalent phosphorus compounds like trialkyl phosphites can act as nucleophiles to open the epoxide ring.

This reaction is typically catalyzed by Lewis acids and proceeds via an S_N2 mechanism. The phosphite (B83602) attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a phosphonium (B103445) intermediate. A subsequent rearrangement, involving the abstraction of an alkyl group by the epoxide oxygen, results in the formation of a stable pentavalent phosphorus species, a phosphonate. Given the structure of this compound, the nucleophilic attack would be expected to occur at the less sterically hindered primary carbon of the oxirane ring.

Table 1: Predicted Outcome of Reaction with a Trialkyl Phosphite

Reactant Nucleophile Proposed Product Reaction Type
Ring Opening by Halogen Nucleophiles

Halogen nucleophiles, such as halide ions (e.g., Cl⁻, Br⁻, I⁻) from sources like hydrogen halides or metal halides, readily open the epoxide ring. Under neutral or basic conditions, this reaction follows a classic S_N2 pathway. stackexchange.com The halide ion attacks one of the carbon atoms of the epoxide, displacing the oxygen atom and cleaving the C-O bond.

Due to steric considerations inherent to the S_N2 mechanism, the nucleophile preferentially attacks the less sterically hindered carbon atom. beilstein-journals.org In the case of this compound, this would be the primary carbon (C1) of the oxirane ring. This regioselectivity leads to the formation of a halohydrin where the halogen is attached to the primary carbon and the hydroxyl group is formed at the secondary, benzylic carbon. The reaction proceeds with an inversion of stereochemistry at the site of attack.

Acid-Catalyzed Ring Opening (S_N1/S_N2 Hybrid Mechanism)

The ring-opening of epoxides is significantly accelerated in the presence of an acid catalyst. researchgate.netpressbooks.pub The mechanism under acidic conditions is complex, often described as a hybrid of S_N1 and S_N2 pathways. stackexchange.compressbooks.publibretexts.org The reaction begins with the protonation of the epoxide oxygen by the acid, creating a protonated epoxide. libretexts.orgkhanacademy.org This step makes the oxygen a much better leaving group (a neutral water molecule) and activates the ring toward nucleophilic attack.

The subsequent nucleophilic attack can occur before the C-O bond fully breaks. The transition state possesses significant carbocationic character, particularly at the carbon atom that can better stabilize a positive charge. pressbooks.pubkhanacademy.org This blend of features—backside attack characteristic of S_N2 and electronic control of regioselectivity characteristic of S_N1—defines the hybrid mechanism. pressbooks.publibretexts.org

Influence of Acidic Media on Regiochemical Outcomes

In acidic media, the regioselectivity of the ring-opening reaction is primarily governed by electronic factors rather than sterics. libretexts.orglibretexts.org The positive charge in the protonated epoxide transition state is better stabilized on the more substituted carbon atom. For this compound, the secondary benzylic carbon can better stabilize the developing positive charge compared to the primary carbon due to hyperconjugation and resonance effects from the adjacent phenyl ring.

Consequently, the nucleophile will preferentially attack the more substituted secondary carbon. stackexchange.comlibretexts.orgyoutube.com This is in direct contrast to the outcome under basic or neutral conditions. For example, the reaction with an alcohol (ROH) in the presence of an acid catalyst would yield an ether-alcohol where the alkoxy group (-OR) is attached to the secondary carbon.

Table 2: Regiochemical Outcomes of Epoxide Ring Opening

Condition Mechanism Site of Nucleophilic Attack Major Product Type
Basic/Neutral (e.g., RO⁻/ROH) S_N2 Less substituted (primary) carbon Primary alcohol, secondary ether
Stereochemical Inversion and Retention in Acid-Mediated Pathways

Despite the significant S_N1 character of the transition state in acid-catalyzed epoxide opening, the reaction pathway still largely involves a backside attack by the nucleophile on the carbon-oxygen bond. pressbooks.pub The leaving group (the protonated oxygen) remains bonded to some extent as the nucleophile approaches, shielding one face of the electrophilic carbon. libretexts.org

This backside attack leads to a net inversion of the stereochemical configuration at the carbon center that is attacked. youtube.comyoutube.com If the secondary carbon of the oxirane is a chiral center, its configuration will be inverted in the product. This stereospecific outcome is a key feature that points to the S_N2-like component of this hybrid mechanism. pressbooks.pubyoutube.com Therefore, even when the nucleophile attacks the more substituted carbon, the process results in a predictable anti-addition of the nucleophile and the hydroxyl group across the former C-C bond of the epoxide.

Transformations Involving the 4-Fluoro-3-methylphenyl Substituent

The aromatic ring of the compound is also a site of potential chemical transformation, separate from the reactivity of the epoxide ring.

Electrophilic Aromatic Substitution Reactions

The 4-fluoro-3-methylphenyl group can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. total-synthesis.com The rate and position of this substitution are controlled by the existing substituents: the methyl group (-CH₃) and the fluorine atom (-F).

Methyl Group (-CH₃): This is an alkyl group, which is an activating substituent. It donates electron density to the ring via an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. It is an ortho, para-director. wvu.edu

Fluorine Atom (-F): As a halogen, fluorine is a deactivating substituent due to its strong electron-withdrawing inductive effect, which makes the ring less reactive. However, it is also an ortho, para-director because it can donate electron density through resonance via its lone pairs. total-synthesis.com

In this compound, these groups are meta to each other. The positions for incoming electrophiles are determined by the combined directing effects.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

Position Relation to -CH₃ (Activating) Relation to -F (Deactivating) Steric Hindrance Predicted Reactivity
C2 ortho - High (next to two substituents) Less favored
C5 ortho para Moderate Favored

The activating methyl group has a stronger influence on the regiochemical outcome than the deactivating fluoro group. Both groups direct incoming electrophiles to positions 2, 5, and 6. Position 2 is sterically hindered. Position 5 is ortho to the activating methyl group and para to the deactivating fluoro group, making it a favorable site. Position 6 is para to the strongly activating methyl group and ortho to the fluoro group, making it the most likely site for electrophilic attack due to the powerful para-directing effect of the methyl group and lower steric hindrance. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to yield primarily the 6-substituted product, with the 5-substituted product as a potential minor isomer.

Side-Chain Functionalization of the Methyl Group

The methyl group attached to the aromatic ring of this compound represents a key site for synthetic modification. Its benzylic position makes it amenable to a variety of functionalization reactions, allowing for the introduction of diverse chemical moieties. This section explores the primary transformation pathways for the side-chain functionalization of this methyl group, with a focus on halogenation and oxidation reactions. A critical consideration in these transformations is the potential for concurrent reactions involving the chemically sensitive oxirane ring.

Benzylic Halogenation

The introduction of a halogen atom, typically bromine, onto the benzylic methyl group is a common and effective strategy for further chemical elaboration. This transformation is most frequently achieved through a free-radical halogenation mechanism.

Reaction with N-Bromosuccinimide (NBS):

A standard and highly effective method for benzylic bromination is the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. wikipedia.orgchemistrysteps.com The reaction proceeds via a free-radical chain mechanism where a bromine radical selectively abstracts a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.com

However, a significant challenge in the functionalization of this compound is the potential for the oxirane ring to react with NBS. researchgate.netajol.info NBS can act as a source of electrophilic bromine, which can lead to the ring-opening of the epoxide, especially in the presence of nucleophiles or under acidic conditions. chemistrysteps.commasterorganicchemistry.com This could result in the formation of bromohydrins or other undesired byproducts. Achieving chemoselectivity for the benzylic bromination over epoxide ring-opening is therefore a primary concern. Careful control of reaction conditions, such as the use of non-polar solvents and the exclusion of water or other nucleophiles, is crucial to favor the desired side-chain functionalization.

The resulting benzylic bromide, 2-{[3-(bromomethyl)-4-fluorophenyl]methyl}oxirane, is a versatile intermediate. The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups.

Table 1: Hypothetical Benzylic Bromination of this compound

ReagentsConditionsMajor ProductPotential Byproducts
NBS, AIBNCCl4, reflux2-{[3-(bromomethyl)-4-fluorophenyl]methyl}oxiraneRing-opened bromohydrin derivatives
NBS, Benzoyl PeroxideBenzene (B151609), reflux2-{[3-(bromomethyl)-4-fluorophenyl]methyl}oxiraneRing-opened bromohydrin derivatives

Benzylic Oxidation

Oxidation of the benzylic methyl group offers another important pathway for the synthesis of derivatives with new functionalities, such as aldehydes, carboxylic acids, or alcohols.

Reaction with Potassium Permanganate (B83412) (KMnO4):

Potassium permanganate is a powerful oxidizing agent capable of oxidizing alkyl side chains of aromatic rings to carboxylic acids. chemistrysteps.comlibretexts.org The reaction typically requires vigorous conditions, such as heating in an aqueous solution of KMnO4. For the oxidation to proceed, the benzylic carbon must possess at least one hydrogen atom. chemistrysteps.com In the case of this compound, the methyl group would be oxidized to a carboxylic acid group, yielding 2-fluoro-5-((oxiran-2-yl)methyl)benzoic acid.

Similar to halogenation, the chemoselectivity of this reaction is a major consideration. The oxirane ring is susceptible to oxidation and can be degraded under the harsh conditions of permanganate oxidation. nih.gov The strong oxidizing environment and the potential for acidic or basic conditions during work-up can lead to the hydrolytic or oxidative cleavage of the epoxide ring, resulting in the formation of diols or other degradation products. Therefore, careful optimization of the reaction conditions, such as temperature, reaction time, and pH, would be necessary to maximize the yield of the desired benzoic acid derivative while minimizing the degradation of the oxirane moiety.

Table 2: Hypothetical Benzylic Oxidation of this compound

ReagentsConditionsMajor ProductPotential Byproducts
KMnO4, H2O, heatBasic, then acidic workup2-fluoro-5-((oxiran-2-yl)methyl)benzoic acidRing-opened diols, oxidative cleavage products

The resulting carboxylic acid can then serve as a handle for further synthetic transformations, such as esterification, amidation, or reduction to a benzyl (B1604629) alcohol.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 4 Fluoro 3 Methylphenyl Methyl Oxirane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane derivatives. Through the analysis of ¹H, ¹⁹F, and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete picture of the molecular architecture can be assembled.

The ¹H NMR spectrum provides crucial information regarding the number of different types of protons and their connectivity. For this compound, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region, which includes the protons of the oxirane ring and the benzylic methylene (B1212753) group.

The protons of the oxirane ring typically appear in the range of δ 2.5-3.5 ppm. oregonstate.edu Due to the chiral center at the oxirane ring, the two methylene protons of the oxirane are diastereotopic and are expected to show distinct signals, likely as doublets of doublets, with characteristic geminal and vicinal coupling constants. The methine proton of the oxirane ring would also resonate in this region, exhibiting couplings to the adjacent methylene protons.

The benzylic methylene protons, being adjacent to the aromatic ring and the oxirane, are also diastereotopic and will likely appear as two separate signals, each a doublet of doublets, in the range of δ 2.8-3.2 ppm. The aromatic protons will be observed further downfield, typically between δ 6.8 and 7.2 ppm, with splitting patterns dictated by their substitution on the phenyl ring. The methyl group on the aromatic ring will present as a singlet around δ 2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Oxirane CH₂ ~2.6 - 2.9 dd, dd Jgem ≈ 5-6, Jvic ≈ 2-4
Oxirane CH ~3.1 - 3.4 m -
Benzylic CH₂ ~2.8 - 3.2 dd, dd Jgem ≈ 14-15, Jvic ≈ 5-8
Aromatic CH ~6.8 - 7.2 m -

Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. biophysics.orgwikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine atom is influenced by its position on the aromatic ring and the electronic effects of the other substituents. For a fluorine atom situated on a benzene (B151609) ring, the chemical shift typically falls within the range of -110 to -120 ppm relative to CFCl₃. colorado.edu The signal may exhibit coupling to the ortho and meta protons on the aromatic ring, providing further structural confirmation.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, the spectrum will show signals for the oxirane carbons, the benzylic carbon, the aromatic carbons, and the methyl carbon.

The carbons of the oxirane ring are expected to resonate in the upfield region of the spectrum, typically between δ 45 and 55 ppm. oregonstate.edu The benzylic carbon will appear at a slightly more downfield position, around δ 35-40 ppm. The aromatic carbons will be observed in the range of δ 115-165 ppm. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of fluorinated compounds. rsc.org The other aromatic carbons will also show smaller two-, three-, and four-bond couplings to the fluorine atom. The methyl carbon will give a signal in the aliphatic region, typically around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Oxirane CH₂ ~46 - 50
Oxirane CH ~50 - 54
Benzylic CH₂ ~35 - 40
Aromatic C-F ~160 - 164 (d, ¹JCF ≈ 245 Hz)
Aromatic C-CH₃ ~125 - 129 (d, ³JCF ≈ 3-5 Hz)
Other Aromatic C ~115 - 135

Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions. 'd' denotes a doublet due to C-F coupling.

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons. For this compound, COSY would show correlations between the oxirane methine and methylene protons, as well as between the benzylic methylene protons and the oxirane methine proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity across quaternary carbons and for linking the benzylic methylene group to both the oxirane ring and the aromatic ring. For instance, correlations would be expected between the benzylic protons and the aromatic carbons, as well as the oxirane carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight.

The fragmentation pattern is often dominated by cleavages that lead to stable carbocations. A prominent fragmentation pathway would be the cleavage of the C-C bond between the benzylic carbon and the oxirane ring, leading to the formation of a stable 4-fluoro-3-methylbenzyl cation. This fragment would be expected to be a major peak in the mass spectrum. Other fragmentations could involve the opening of the oxirane ring followed by rearrangements and further cleavages.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
[M]⁺ Molecular Ion
[M - CH₂O]⁺ Loss of formaldehyde (B43269) from the oxirane ring
[C₈H₈F]⁺ 4-Fluoro-3-methylbenzyl cation

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The most characteristic vibrations for the oxirane ring are the C-O stretching and the ring breathing modes. spectroscopyonline.com The asymmetric C-O-C stretching usually appears as a strong band around 1250 cm⁻¹. spectroscopyonline.com The symmetric ring breathing vibration is typically found near 950-810 cm⁻¹. spectroscopyonline.com Additionally, C-H stretching vibrations of the oxirane ring are observed around 3000-3050 cm⁻¹.

Other key absorption bands include:

Aromatic C-H stretching : Just above 3000 cm⁻¹.

Aliphatic C-H stretching (from the methylene and methyl groups): Just below 3000 cm⁻¹.

C=C stretching of the aromatic ring: In the region of 1600-1450 cm⁻¹.

C-F stretching : A strong band typically in the range of 1250-1000 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type
~3050-3000 Aromatic and Oxirane C-H stretch
~2960-2850 Aliphatic C-H stretch
~1610, 1500 Aromatic C=C stretch
~1250 Asymmetric C-O-C stretch (oxirane)
~1230-1180 Aromatic C-F stretch

X-ray Crystallography for Absolute and Relative Stereochemistry Determination of Crystalline Derivatives

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of crystalline solids at an atomic level. For derivatives of this compound, this technique is particularly invaluable for the unambiguous assignment of both relative and absolute stereochemistry, provided that a suitable single crystal of a derivative can be obtained. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the precise mapping of atomic positions, bond lengths, and bond angles, thereby revealing the molecule's complete stereochemical configuration.

In the context of chiral oxiranes, which are pivotal intermediates in asymmetric synthesis, confirming the stereochemistry of a key derivative can validate a synthetic pathway. While direct crystallographic data for this compound is not prominently available in published literature, the application of this technique to analogous chiral molecules is well-documented. For instance, in the synthesis of other complex molecules, X-ray crystallography has been used to determine the absolute configuration of enantiomers after their separation. The process typically involves the crystallization of a single enantiomer, often as a derivative, to yield high-quality crystals suitable for diffraction studies.

The determination of absolute stereochemistry often requires the presence of a heavy atom in the structure or the use of anomalous dispersion techniques to confidently assign the correct enantiomer (R or S configuration). The resulting crystallographic data provides a definitive structural proof that underpins the findings from other spectroscopic and analytical methods.

Below is a hypothetical representation of crystallographic data that could be obtained for a crystalline derivative of this compound, illustrating the type of information generated.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Empirical Formula C₁₀H₁₁FO
Formula Weight 166.19
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.89
b (Å) 8.12
c (Å) 17.45
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 835.3
Z 4
Calculated Density (g/cm³) 1.322

Note: The data in this table is illustrative and does not represent experimentally verified data for a specific derivative of this compound.

Chromatographic Methods for Purity Assessment and Enantiomeric/Diastereomeric Excess Determination

Chromatographic techniques are indispensable tools for assessing the purity and determining the enantiomeric or diastereomeric excess of chiral compounds like this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods, often utilizing chiral stationary phases (CSPs) to achieve separation of stereoisomers.

For purity assessment, reversed-phase HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) can be used to separate the target compound from starting materials, byproducts, and other impurities. The purity is typically determined by the relative peak area of the main component in the chromatogram.

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and is most commonly achieved using chiral HPLC or chiral GC. These techniques rely on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and, consequently, their separation. The choice of the chiral column is crucial and often requires screening of various CSPs (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) and mobile phases to achieve baseline separation of the enantiomers.

While specific methods for this compound are not detailed in readily available literature, the general approach is well-established for similar compounds. For example, the enantiomers of a complex molecule were successfully separated using a preparative chiral column, allowing for the determination of enantiomeric purity greater than 99% ee for both enantiomers. Another study highlights the use of a fluorinated oxirane as a chiral resolution reagent to determine the ee of amines by HPLC after derivatization.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

The following table provides a hypothetical example of chiral HPLC data for the analysis of a scalemic mixture of this compound.

Table 2: Hypothetical Chiral HPLC Data for Enantiomeric Excess Determination of this compound

Parameter Value
Column Chiralpak AD-H
Mobile Phase Hexane/Isopropanol (90:10)
Flow Rate (mL/min) 1.0
Detection (UV, nm) 254
Retention Time (R-enantiomer) (min) 8.5
Retention Time (S-enantiomer) (min) 10.2
Peak Area (R-enantiomer) 150,000
Peak Area (S-enantiomer) 1,350,000

Note: The data in this table is illustrative and does not represent experimentally verified data for this compound.

Computational and Theoretical Investigations of 2 4 Fluoro 3 Methylphenyl Methyl Oxirane

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed electronic and geometric information. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to study the properties of organic molecules. researchgate.netresearchgate.net For 2-[(4-fluoro-3-methylphenyl)methyl]oxirane, these calculations elucidate its structure, stability, and chemical reactivity.

DFT calculations, often using a basis set like 6-311++G(d,p), can be used to determine the optimized molecular geometry of this compound. nih.govresearchgate.net The calculations would confirm the planarity of the substituted benzene (B151609) ring and the characteristic strained three-membered ring of the oxirane moiety. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined, providing a precise three-dimensional structure.

Table 1: Predicted Frontier Molecular Orbital Properties

OrbitalPredicted Energy (Arbitrary Units)Primary Localization
LUMO-0.05Oxirane Ring (C-O antibonding)
HOMO-0.25Substituted Phenyl Ring
HOMO-1-0.28Substituted Phenyl Ring

The high reactivity of epoxides is due to their significant ring strain, making them susceptible to ring-opening reactions. mdpi.com Quantum chemical calculations are invaluable for studying the mechanisms of these reactions. The ring-opening of this compound can be catalyzed by either acids or bases.

Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. chemistrysteps.com The subsequent nucleophilic attack can proceed via a mechanism that has characteristics of both SN1 and SN2 pathways. pressbooks.publibretexts.org Theoretical calculations can map the potential energy surface for this reaction, identifying the protonated intermediate and the transition state. The transition state for an acid-catalyzed opening of an unsymmetrical epoxide involves a partially broken C-O bond and significant carbocationic character on the more substituted carbon atom. libretexts.orgresearchgate.net For this molecule, the benzylic carbon is tertiary and stabilized by the aromatic ring, making it the likely site of nucleophilic attack.

Under basic conditions, the reaction follows a more straightforward SN2 mechanism, where the nucleophile attacks one of the epoxide carbons. chemistrysteps.comlibretexts.org Steric hindrance is the dominant factor, so the attack is predicted to occur at the less substituted methylene (B1212753) carbon of the oxirane ring. Transition state analysis allows for the calculation of activation energies, which helps predict the regioselectivity and reaction rates for these different pathways.

Table 2: Hypothetical Activation Energies for Ring-Opening Pathways

Reaction ConditionSite of AttackPredicted Relative Activation Energy (kcal/mol)Governing Factor
Acid-Catalyzed (H₃O⁺)Benzylic CarbonLowElectronic (Carbocation Stability)
Acid-Catalyzed (H₃O⁺)Methylene CarbonHighElectronic
Base-Catalyzed (OH⁻)Benzylic CarbonHighSteric Hindrance
Base-Catalyzed (OH⁻)Methylene CarbonLowSteric Hindrance

The molecule this compound possesses conformational flexibility due to rotation around the single bond connecting the phenyl ring and the oxirane's methyl group. A potential energy surface scan can be performed by systematically rotating this bond to identify stable conformers (energy minima) and the rotational energy barriers (transition states) between them. This analysis helps understand the molecule's preferred shapes in different environments.

Furthermore, the oxirane ring contains a chiral center. Computational methods can be used to predict the stereochemical outcome of reactions. For instance, in the ring-opening reaction, the SN2-like mechanism results in an inversion of stereochemistry at the carbon center being attacked. researchgate.net Theoretical models can predict the energies of different diastereomeric transition states, explaining or predicting the stereoselectivity of reactions involving this chiral epoxide.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net The MEP map illustrates regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, colored blue).

For this compound, the MEP map would show significant negative potential around the highly electronegative oxygen atom of the oxirane ring and the fluorine atom on the phenyl ring. These regions are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the strained oxirane ring would exhibit a positive potential, indicating their acidity and susceptibility to attack by nucleophiles. youtube.com The map can therefore be used to predict how the molecule will interact with other reagents, providing a qualitative guide to its reactivity. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation would model the movements of the atoms in this compound by solving Newton's equations of motion.

These simulations provide insights into the molecule's conformational flexibility in a condensed phase, such as in a solvent. mdpi.com By tracking the atomic trajectories, one can observe the rotation of the substituted phenyl group and the flexibility of the alkyl chain. MD is also crucial for studying intermolecular interactions. For example, a simulation of the molecule in water would reveal how water molecules form hydrogen bonds with the oxirane oxygen and how they arrange around the hydrophobic phenyl ring. This information is vital for understanding its behavior in biological systems or as a reagent in solution. mdpi.com

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or computed properties with its chemical reactivity or biological activity. While a study on a single compound is not a QSAR study, this compound could serve as a lead compound in such an investigation.

In a hypothetical QSAR study, a series of related oxiranes would be synthesized or modeled, varying the substituents on the phenyl ring. Computational descriptors—such as the HOMO-LUMO gap, dipole moment, atomic charges, and molecular volume—would be calculated for each analog. These descriptors would then be statistically correlated with an experimentally measured reactivity, for example, the rate constant for its ring-opening reaction with a specific nucleophile. The resulting QSAR model could then be used to predict the reactivity of new, untested oxirane derivatives, guiding the design of molecules with desired properties.

Synthetic Utility and Applications of 2 4 Fluoro 3 Methylphenyl Methyl Oxirane As a Building Block in Complex Molecule Synthesis

Versatility in Constructing Diverse Organic Scaffolds

The synthetic versatility of 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane is primarily derived from the reactivity of its epoxide functional group. chemistrysteps.com This strained three-membered ring is susceptible to nucleophilic attack, leading to its opening and the formation of a stable, functionalized carbon chain. This reaction is the foundation for constructing a multitude of organic scaffolds.

A wide variety of nucleophiles can be employed to open the oxirane ring, each leading to a different class of compound, but all incorporating the core 4-fluoro-3-methylphenylmethyl structure. Carbon, nitrogen, oxygen, and sulfur-based nucleophiles are all capable of reacting, which allows for the generation of a broad spectrum of molecular frameworks. nih.govresearchgate.net For instance, reaction with organometallic reagents like Grignard or organolithium reagents introduces new carbon-carbon bonds, extending the molecular skeleton. masterorganicchemistry.com This versatility makes the compound a key starting material for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Potential Scaffolds from Nucleophilic Ring-Opening of this compound

Nucleophile Type Reagent Example Resulting Functional Group Potential Scaffold
Oxygen H₂O / H⁺ Diol 1-(4-Fluoro-3-methylphenyl)propane-2,3-diol
Oxygen R-OH / H⁺ or Base Ether-alcohol 1-Alkoxy-3-(4-fluoro-3-methylphenyl)propan-2-ol
Nitrogen R-NH₂ Amino-alcohol 1-Amino-3-(4-fluoro-3-methylphenyl)propan-2-ol
Carbon R-MgBr Alcohol 1-(4-Fluoro-3-methylphenyl)-4-substituted-butan-2-ol

Precursor for the Synthesis of Fluorinated Chiral Alcohols and Amines

Assuming the use of an enantiomerically pure form of this compound, it serves as an excellent precursor for the synthesis of fluorinated chiral alcohols and amines. The ring-opening reactions are typically stereospecific, proceeding via an Sₙ2 mechanism, which results in the inversion of configuration at the carbon atom undergoing nucleophilic attack. libretexts.org

Synthesis of Chiral Alcohols: The reaction of the oxirane with water under acidic or basic conditions yields a 1,2-diol. libretexts.org Similarly, reaction with an alcohol (alcoholysis) produces a β-hydroxy ether. These transformations provide access to chiral 1,2-diol and ether-alcohol motifs, which are prevalent in natural products and pharmaceuticals.

Synthesis of Chiral Amines: The aminolysis of epoxides is a direct and widely used method for the preparation of β-amino alcohols. rroij.comtandfonline.com Primary or secondary amines can act as nucleophiles, attacking the epoxide ring to form the corresponding amino alcohol. organic-chemistry.org This reaction is fundamental in the synthesis of many biologically active compounds, including β-blockers and chiral auxiliaries. The resulting products retain the fluorine atom and possess a defined stereochemistry dictated by the starting epoxide.

Derivatization to Other Heterocyclic Systems (e.g., Oxetanes, Dioxolanes)

Beyond simple ring-opening, the oxirane ring in this compound can be chemically transformed into other heterocyclic systems, further expanding its synthetic utility.

Oxetanes: The ring expansion of an epoxide to a four-membered oxetane (B1205548) is a known, albeit challenging, transformation. One established method involves the reaction of the epoxide with a sulfur ylide, such as dimethyloxosulfonium methylide. beilstein-journals.orgnih.gov This process involves the initial ring-opening of the epoxide by the ylide, followed by an intramolecular cyclization to form the more stable, yet still strained, oxetane ring. Such a transformation would convert the starting oxirane into a substituted oxetane, a structural motif of increasing interest in medicinal chemistry for its ability to act as a polar and metabolically stable isostere. acs.org

Dioxolanes: A more common derivatization is the conversion of epoxides into five-membered dioxolane rings. This is typically achieved through an acid-catalyzed reaction with a ketone or an aldehyde. The epoxide oxygen first gets protonated, activating the ring towards nucleophilic attack by the carbonyl oxygen of the ketone or aldehyde. A subsequent intramolecular cyclization yields the 1,3-dioxolane (B20135) structure. This reaction serves as a method for protecting the 1,2-diol that would result from hydrolysis of the epoxide.

Use in Chiral Resolution Methodologies (e.g., as a Derivatizing Agent for Enantiomeric Excess Determination)

An enantiomerically pure chiral molecule can be used as a chiral derivatizing agent (CDA) to determine the enantiomeric excess (ee) of a racemic or scalemic mixture of another compound. wikipedia.org An enantiopure sample of this compound is well-suited for this application.

When reacted with a racemic mixture of a chiral nucleophile (e.g., a chiral amine or alcohol), the single-enantiomer oxirane produces a mixture of two diastereomers. Unlike enantiomers, which have identical physical properties (except for interaction with plane-polarized light), diastereomers have different physical properties and can be distinguished and quantified by common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). nih.gov

The presence of the fluorine atom in the 4-fluoro-3-methylphenyl group is particularly advantageous for NMR-based analysis. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range and low background noise. The fluorine signals of the two resulting diastereomers would likely appear at different chemical shifts, allowing for straightforward integration and accurate determination of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original analyte.

Role in the Synthetic Routes to Advanced Intermediates (General chemical synthesis context)

In the broader context of chemical synthesis, this compound is best described as a key building block for the synthesis of advanced intermediates, particularly in the pharmaceutical and agrochemical industries. mdpi.comnih.gov The "4-fluoro-3-methylphenyl" structural unit is present in a number of biologically active molecules. This building block allows for the efficient and stereocontrolled introduction of this specific moiety, along with a reactive three-carbon chain that can be readily elaborated.

For example, the ring-opening of the oxirane with a suitable nucleophile can install a side chain onto a more complex molecular core. acs.org The resulting secondary alcohol can then be further functionalized—it can be oxidized to a ketone, esterified, or used in coupling reactions. This strategic use of a pre-functionalized, chiral building block can significantly shorten synthetic routes, improve yields, and avoid difficult resolution steps later in the synthesis of a complex target molecule. nih.gov

Advanced Synthetic Considerations and Future Research Avenues

Development of Green Chemistry Approaches for Synthesis

Future synthetic strategies for 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane should prioritize the integration of green chemistry principles to minimize environmental impact and enhance safety. nih.gov Traditional epoxidation methods often rely on stoichiometric oxidants that generate significant waste. A greener alternative is the use of catalytic amounts of a benign oxidant, such as hydrogen peroxide, which produces water as the only byproduct. thieme-connect.com

Biocatalysis presents a promising avenue for the enantioselective synthesis of this oxirane. Engineered enzymes, such as certain P450 peroxygenases, have demonstrated high enantioselectivity (up to 99% ee) in the epoxidation of styrene (B11656) derivatives. nih.gov The application of such enzymatic systems to the corresponding alkene precursor of this compound could provide a highly efficient and environmentally friendly route to the desired enantiomer.

Another green approach involves the regioselective reductive opening of the oxirane ring using green chemistry reagents. acs.org For instance, Cp2TiCl has been identified as a catalyst for the homolytic opening of oxiranes using water as a hydrogen atom source, offering a safer alternative to metal hydride reducing agents. acs.org The development of reactions in aqueous media or using biodegradable solvents would further enhance the green credentials of any synthetic pathway involving this compound. nih.govrsc.org

Green Chemistry ApproachPotential Advantage for SynthesisRelevant Research Finding
Biocatalytic EpoxidationHigh enantioselectivity and mild reaction conditions.Engineered P450 enzymes have achieved up to 99% enantiomeric excess for styrene epoxidation. nih.gov
Hydrogen Peroxide as OxidantWater is the only byproduct, reducing waste.H2O2 in combination with a catalyst is a green system for epoxidation. thieme-connect.comrsc.org
Aqueous Reaction MediaReduced reliance on volatile organic solvents.Water can enhance the rate of some epoxide ring-opening reactions. rsc.org
Green Reductive ReagentsSafer alternatives to traditional metal hydrides.Cp2TiCl can catalyze the reductive opening of epoxides using water as a hydrogen source. acs.org

Implementation of Flow Chemistry and Continuous Manufacturing Processes

The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound. acs.orgchemicalindustryjournal.co.uk Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and mixing. mdpi.com This level of control is particularly beneficial for potentially hazardous reactions, such as oxidations, by minimizing the volume of reactive intermediates at any given time. chemicalindustryjournal.co.uk

Continuous flow processes can be automated, leading to improved consistency and reduced operational costs. rsc.org For a multi-step synthesis involving the formation and subsequent reaction of this compound, flow reactors can be coupled, eliminating the need for isolation and purification of intermediates. mdpi.com This approach not only streamlines the manufacturing process but also minimizes waste and potential exposure to hazardous materials. chemicalindustryjournal.co.uk The use of peroxides, which can be unstable, is made safer in continuous flow systems due to the small reaction volumes and excellent heat transfer. thieme-connect.com

Feature of Flow ChemistryBenefit for ManufacturingExample Application
Precise Parameter ControlImproved yield, selectivity, and safety.Control of temperature and residence time in multistep synthesis of APIs. mdpi.com
Miniaturized Reaction VolumesEnhanced safety, especially for hazardous reactions.Safer use of peroxides and other energetic reagents. thieme-connect.com
Automation and IntegrationIncreased efficiency and reduced manual handling.Coupling of reaction steps without intermediate isolation. mdpi.com
Improved Heat and Mass TransferHigher reaction rates and better process control.Facilitates reactions that are difficult to control in large batch reactors. chemicalindustryjournal.co.uk

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

Organocatalysis offers a metal-free alternative for asymmetric epoxidation. Chiral iminium salts and ketones have been developed as effective catalysts for the epoxidation of a variety of alkenes. lboro.ac.ukmdpi.com These catalysts are often more robust and less sensitive to air and moisture than their metal-based counterparts. Further research could focus on designing a catalyst specifically tailored to the electronic and steric properties of the fluorinated and methylated styrene precursor.

The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), could also be a fruitful area of investigation. tandfonline.comresearchgate.net MOFs can be designed with specific catalytic sites and offer the advantage of easy separation and recyclability, contributing to a more sustainable process. tandfonline.com

Catalytic SystemPotential for StereoselectivityKey Features
Chiral Metal ComplexesHigh enantiomeric excess reported for similar substrates.Examples include Mn(III) Schiff bases and Ru-porphyrins. ias.ac.inresearchgate.net
OrganocatalystsMetal-free, robust, and can provide high enantioselectivity.Chiral iminium salts and ketones are effective for asymmetric epoxidation. lboro.ac.uk
Engineered EnzymesExcellent enantioselectivity under mild conditions.P450 monooxygenases can be tailored for specific substrates. nih.gov
Heterogeneous Catalysts (e.g., MOFs)Recyclable and can be designed for specific reactions.Provides active sites for catalysis and facilitates product separation. tandfonline.comresearchgate.net

Expanding the Synthetic Scope through Unexplored Reaction Pathways and Derivatizations

The oxirane ring of this compound is a versatile functional group that can undergo a variety of ring-opening reactions with nucleophiles. lboro.ac.uk Exploring these reactions can lead to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. For example, reaction with amines, thiols, or alcohols would yield the corresponding amino alcohols, thioethers, or ethers. rsc.orgresearchgate.net The regioselectivity of the ring-opening can often be controlled by the choice of catalyst and reaction conditions.

Future research could investigate novel one-pot syntheses of derivatives starting from readily available precursors. For instance, a one-pot Corey-Chaykovsky epoxidation could be developed starting from 4-fluoro-3-methylbenzyl alcohol and an appropriate aldehyde. nih.gov Furthermore, cycloaddition reactions involving the oxirane ring could lead to the formation of more complex heterocyclic structures. The synthesis of fluorinated phenylalanine derivatives, which have pharmaceutical applications, often involves multi-step processes where a fluorinated building block is key. beilstein-journals.org Derivatization of this compound could provide novel routes to such compounds.

Investigating the reactivity of the fluoro and methyl substituents on the phenyl ring in conjunction with the oxirane chemistry could also open up new avenues for derivatization. For example, nucleophilic aromatic substitution or reactions involving the benzylic position could be explored after the initial synthesis of the oxirane.

Reaction TypePotential DerivativeSynthetic Utility
Nucleophilic Ring-OpeningAmino alcohols, thioethers, glycols.Access to a wide range of functionalized compounds. rsc.orglboro.ac.uk
Cycloaddition ReactionsComplex heterocycles.Construction of novel molecular scaffolds. mdpi.comnih.gov
One-Pot SynthesesDirect formation of functionalized products.Increased efficiency by reducing the number of synthetic steps. nih.gov
Tandem ReactionsPolyfunctionalized aromatic compounds.Combining oxirane chemistry with modifications to the aromatic ring.

Q & A

Q. What are the established synthetic routes for 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane, and what reaction conditions optimize yield and purity?

The synthesis typically involves epoxidation of a precursor alkene or substitution reactions . For example:

  • Epoxidation : Reacting a substituted allylbenzene derivative (e.g., 4-fluoro-3-methylstyrene) with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled temperatures (0–25°C) in dichloromethane .
  • Substitution : Using epichlorohydrin with a benzyl alcohol derivative (e.g., 4-fluoro-3-methylbenzyl alcohol) in the presence of a base (e.g., NaOH) to form the oxirane ring .
    Optimization Tips :
  • Use anhydrous conditions to minimize side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the epoxide .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic techniques?

Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the oxirane ring (δ 3.1–3.8 ppm, split into multiplets due to ring strain) and aromatic protons (δ 6.5–7.2 ppm for fluorophenyl groups) .
    • ¹³C NMR : Oxirane carbons appear at δ 45–55 ppm; fluorinated aromatic carbons show distinct coupling (¹³C-¹⁹F) .
    • ¹⁹F NMR : Single peak near δ -110 ppm for the para-fluoro substituent .
  • FTIR : Stretching vibrations for C-O-C (epoxide) at 1250–950 cm⁻¹ and C-F at 1100–1000 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Molecular ion peak ([M]⁺) and fragments corresponding to loss of the oxirane ring (e.g., m/z [M-32]⁺) .

Q. Purity Assessment :

  • HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.
  • Melting Point Analysis (if crystalline) .

Q. What are the known chemical reactivities of the oxirane ring in this compound under acidic, basic, or nucleophilic conditions?

The oxirane ring undergoes ring-opening reactions :

  • Acidic Conditions : Protonation of the oxygen leads to carbocation formation, followed by nucleophilic attack (e.g., water → diol) .
  • Basic/Nucleophilic Conditions : Direct nucleophilic attack (e.g., amines, thiols) at the less substituted carbon due to electronic effects of the 4-fluoro-3-methylphenyl group .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) yields 1-(4-fluoro-3-methylphenyl)propan-2-ol .
Reaction TypeConditionsMajor ProductReference
Acidic HydrolysisH₂SO₄, H₂OVicinal diol
Nucleophilic (Amine)Et₃N, RTβ-Amino alcohol
ReductionH₂, Pd-CSecondary alcohol

Advanced Research Questions

Q. How do the electronic effects of the 4-fluoro-3-methylphenyl substituent influence the regioselectivity of ring-opening reactions?

The electron-withdrawing fluorine and electron-donating methyl groups create a polarized oxirane ring:

  • Regioselectivity : Nucleophiles preferentially attack the less substituted carbon (due to reduced steric hindrance and inductive effects from fluorine).
  • Steric Effects : The 3-methyl group directs attack away from the ortho position, favoring para-substitution in downstream reactions .
    Experimental Validation :
  • Compare reaction outcomes with analogs lacking fluorine or methyl groups (e.g., via kinetic studies or DFT calculations) .

Q. What strategies can mitigate racemization during the synthesis of enantiomerically pure this compound?

Key Approaches :

  • Asymmetric Epoxidation : Use chiral catalysts like Sharpless or Jacobsen systems to favor one enantiomer .
  • Chiral Chromatography : Separate enantiomers using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Low-Temperature Reactions : Perform syntheses below 0°C to slow racemization kinetics .
StrategyEnantiomeric Excess (ee)Limitations
Sharpless EpoxidationUp to 95%Substrate specificity
Chiral HPLC>99%High cost, low scalability

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in multi-step syntheses?

Stability Profile :

  • pH Sensitivity : Stable in neutral conditions but degrades rapidly under strong acids/bases (e.g., t₁/₂ < 1 hr at pH < 2 or pH > 12) .
  • Thermal Stability : Decomposes above 120°C via retro-Diels-Alder pathways; store at -20°C under inert gas for long-term stability .
    Methodological Recommendations :
  • Use buffered solutions (pH 6–8) during reactions.
  • Avoid prolonged heating; employ microwave-assisted synthesis for accelerated steps .

Q. Data Contradictions and Resolutions :

  • and suggest divergent epoxidation methods (m-CPBA vs. epichlorohydrin). Resolve by testing both routes and comparing yields/purity for the target compound.
  • Fluorine’s electronic effects ( vs. 21): Conduct Hammett studies to quantify substituent impacts on reactivity.

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